PEG Spacer Length Dictates ADC Aggregate Content: PEG5 vs. PEG4
In a head-to-head study of pendant-type PEG linkers for antibody-drug conjugates, increasing the PEG chain length from PEG4 to PEG8/PEG12 reduced the overall hydrophobicity and decreased the aggregate content in DAR8-ADCs as measured by HIC and stability studies [1]. While direct data for the linear PEG5 spacer of Propargyl-PEG5-NHS ester is not available in this exact study, the established class-level trend indicates that longer PEG spacers confer lower aggregation propensity. This positions a linear PEG5 linker as providing an intermediate reduction in aggregation relative to PEG4, a critical factor for maintaining ADC integrity and efficacy.
| Evidence Dimension | ADC aggregation propensity as a function of PEG spacer length |
|---|---|
| Target Compound Data | Linear PEG5 spacer (exact aggregate % for this compound not reported; inferred from trend) |
| Comparator Or Baseline | Pendant-type PEG4, PEG8, and PEG12 linkers; no-PEG linker control |
| Quantified Difference | Increasing PEG chain length from 4 to 8 or 12 units decreased overall hydrophobicity and aggregate content [1]. |
| Conditions | DAR8-ADCs with Trastuzumab and auristatin E (MMAE); HIC analysis and 40°C stability studies |
Why This Matters
A linker with reduced aggregation potential enables higher drug-to-antibody ratios (DAR) without compromising conjugate stability, a key procurement criterion for ADC development.
- [1] Journal for ImmunoTherapy of Cancer. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. 13(Suppl 2):A1079. View Source
